molecular formula C11H10N2O7 B14752485 2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate

2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate

Cat. No.: B14752485
M. Wt: 282.21 g/mol
InChI Key: CFJUFBPBCWSJAO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate is a compound with significant applications in various scientific fields. It is known for its role as a linker in antibody-drug conjugates (ADCs), which are used in targeted cancer therapies . The compound’s structure allows it to form stable bonds with both amine and thiol groups, making it a versatile tool in bioconjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate typically involves the reaction of N-hydroxysuccinimide (NHS) with maleimide derivatives. The reaction is carried out under mild conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in solid form, with a white to off-white appearance .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects through its ability to form stable bonds with both amine and thiol groups. This dual reactivity allows it to act as a versatile linker in bioconjugation. The NHS ester group reacts with primary amines to form amide bonds, while the maleimide group reacts with thiols to form thioether bonds . These reactions are crucial in the formation of stable and functional bioconjugates used in various applications .

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate is unique due to its dual reactivity with both amine and thiol groups. Similar compounds include:

The combination of these two reactive groups in a single molecule makes this compound particularly valuable in bioconjugation applications .

Properties

Molecular Formula

C11H10N2O7

Molecular Weight

282.21 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)oxypropanoate

InChI

InChI=1S/C11H10N2O7/c14-7-1-2-8(15)12(7)19-6-5-11(18)20-13-9(16)3-4-10(13)17/h1-2H,3-6H2

InChI Key

CFJUFBPBCWSJAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCON2C(=O)C=CC2=O

Origin of Product

United States

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